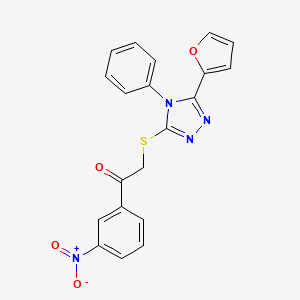![molecular formula C9H9NO2S2 B2805596 N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide CAS No. 1092345-52-2](/img/structure/B2805596.png)
N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide is a heterocyclic compound that features a thieno[3,2-b]thiophene core with a carboxamide and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide typically involves the reaction of thieno[3,2-b]thiophene-2-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thieno[3,2-b]thiophene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-carboxyethyl)thieno[3,2-b]thiophene-2-carboxamide.
Reduction: Formation of N-(2-aminoethyl)thieno[3,2-b]thiophene-2-carboxamide.
Substitution: Formation of various substituted thieno[3,2-b]thiophene derivatives.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide has several applications in scientific research:
Organic Electronics: Due to its conjugated system, it is used in the development of organic semiconductors and photovoltaic materials.
Medicinal Chemistry: Its structural framework is explored for potential therapeutic agents, particularly in targeting specific enzymes or receptors.
Material Science: It is investigated for its properties in forming conductive polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the thieno[3,2-b]thiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thieno[3,2-b]thiophene-2-carboxamide
- 2-(2-ethylhexyl)dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
- Thieno[3,2-b]thiophene-fused BODIPY derivatives
Uniqueness
N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to other thieno[3,2-b]thiophene derivatives. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)thieno[3,2-b]thiophene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S2/c11-3-2-10-9(12)8-5-7-6(14-8)1-4-13-7/h1,4-5,11H,2-3H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKNRCNSSLPCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)


![2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE](/img/structure/B2805520.png)
![5-(BENZYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2805522.png)
![ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805523.png)
![2-(benzylsulfanyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2805527.png)


![1-(5-Chloropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2805531.png)
![3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2805533.png)
![1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2805535.png)
![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)
